CDK9 Inhibitory Activity in a Pyrazol-4-yl-phenol Chemotype Cluster
In a phenotypic high-throughput screen for KRAS-synthetic lethality, a compound series defined as 'Pyrazol-4-yl-phenol' (Cluster 23) was prioritized. The best-in-cluster compound (23-1) demonstrated potent anti-proliferative activity, with an IC50 of 0.101 μM against KRASG12D-mutant mouse embryonic fibroblasts (MEFs). This activity was superior to comparator clusters, including pyrazole-4-carboxamides (IC50 = 0.56 μM) and a natural product lead (IC50 = 0.628 μM) [1]. Mechanistic studies revealed CDK9 inhibition as the primary mode of action for this chemotype. This evidence provides a class-level inference for the activity of 3-(1H-pyrazol-4-yl)phenol, which is a core member of this structural cluster.
| Evidence Dimension | Anti-proliferative activity against KRASG12D-mutant MEFs |
|---|---|
| Target Compound Data | Not available for the specific compound, but class-representative 23-1 has IC50 = 0.101 μM |
| Comparator Or Baseline | Pyrazole-4-carboxamide cluster (IC50 = 0.56 μM) and Natural Product cluster (IC50 = 0.628 μM) |
| Quantified Difference | The Pyrazol-4-yl-phenol cluster is 5.5x and 6.2x more potent than the pyrazole-4-carboxamide and natural product clusters, respectively. |
| Conditions | Isogenic mouse embryonic fibroblast (MEF) cell line panel in an ATP-based cell viability assay [1]. |
Why This Matters
This class-level potency advantage positions the pyrazol-4-yl-phenol scaffold, including 3-(1H-pyrazol-4-yl)phenol, as a privileged starting point for CDK9 inhibitor programs targeting KRAS-mutant cancers, offering a quantifiable lead over alternative heterocyclic cores.
- [1] Sensitivity of Oncogenic KRAS-Expressing Cells to CDK9 Inhibition. (2021). SLAS Discovery, 26(7), 922-932. Table 1. Data from the cell proliferation assay. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC8791284/table/T1/ View Source
